p-Bromoacetophenone oxime, (Z)-
Description
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Structure
3D Structure
Properties
CAS No. |
73744-33-9 |
|---|---|
Molecular Formula |
C8H8BrNO |
Molecular Weight |
214.06 g/mol |
IUPAC Name |
(NZ)-N-[1-(4-bromophenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H8BrNO/c1-6(10-11)7-2-4-8(9)5-3-7/h2-5,11H,1H3/b10-6- |
InChI Key |
AWJKRPKYUKWTJX-POHAHGRESA-N |
Isomeric SMILES |
C/C(=N/O)/C1=CC=C(C=C1)Br |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Significance of Oxime Functionality in Organic Synthesis and Chemical Transformations
The oxime functional group (C=N-OH) is a cornerstone of organic chemistry, offering a rich platform for a multitude of chemical transformations. numberanalytics.comnih.gov Oximes are typically synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.orgnih.gov Their importance stems from their ability to be readily converted into a variety of other functional groups, serving as key intermediates in the synthesis of complex molecules. numberanalytics.comnumberanalytics.com
Key transformations involving the oxime group include:
Reduction to Amines: Oximes can be reduced to form primary or secondary amines using various reducing agents like sodium metal or hydride reagents. wikipedia.org
Rearrangement to Amides (Beckmann Rearrangement): In the presence of acid, oximes undergo the Beckmann rearrangement to yield amides. wikipedia.orgvedantu.com This reaction is of significant industrial importance, for instance, in the synthesis of caprolactam, the precursor to Nylon-6. britannica.com
Dehydration to Nitriles: Aldoximes can be dehydrated to produce nitriles. wikipedia.org
Hydrolysis to Carbonyl Compounds: Oximes can be hydrolyzed back to the original aldehyde or ketone and hydroxylamine. wikipedia.orgvedantu.com
Oxidation: Depending on the oxidizing agent and reaction conditions, oximes can be converted to nitro compounds or undergo other oxidative transformations. mdpi.comlucp.net For instance, hypervalent iodine reagents can oxidize ketoximes back to the parent ketone or induce a Beckmann Rearrangement. lucp.net
The versatility of the oxime functional group makes it a valuable tool for synthetic chemists, enabling the construction of diverse molecular architectures. numberanalytics.comrsc.org
Stereochemical Significance of Z Isomerism in Oxime Chemistry
The carbon-nitrogen double bond in oximes leads to the possibility of stereoisomerism, specifically geometric isomerism, resulting in (E) and (Z) isomers. adichemistry.comsarthaks.com The terms (E) and (Z) are used to describe the spatial arrangement of substituents around the double bond, based on the Cahn-Ingold-Prelog priority rules. In the case of ketoximes, the (Z)-isomer has the hydroxyl group on the same side as the higher-priority substituent on the carbon atom. adichemistry.com
The stereochemistry of an oxime has a profound impact on its chemical reactivity and biological activity. thieme-connect.comnih.gov For example, in the Beckmann rearrangement, it is the group anti (opposite) to the hydroxyl group that migrates. wikipedia.org Therefore, the (E) and (Z) isomers of an unsymmetrical ketoxime will yield different amide products.
The selective synthesis of either the (E) or (Z) isomer of an oxime is a significant challenge and an active area of research. researchgate.netnih.gov While many synthetic methods yield a mixture of isomers, specific reaction conditions and catalysts have been developed to favor the formation of one isomer over the other. thieme-connect.comresearchgate.net For instance, visible-light-mediated energy transfer has been employed for the photoisomerization of (E)-aryl oximes to their (Z) counterparts. nih.govorganic-chemistry.org The ability to control the stereochemistry of oximes is crucial for accessing specific target molecules with desired properties. nih.gov
Overview of Research Trajectories for Halogenated Acetophenone Oximes
Oximation of p-Bromoacetophenone for (Z)-Isomer Predominance
The formation of p-bromoacetophenone oxime is achieved through the reaction of p-bromoacetophenone with hydroxylamine. ontosight.ai However, achieving a predominance of the (Z)-isomer over the thermodynamically more stable (E)-isomer often necessitates carefully controlled reaction conditions. Theoretical studies, including molecular mechanics (MM+) and semiempirical (AM1 and PM3) methods, have indicated that the (Z)-stereoisomer is the more stable form for α-haloacetophenone oximes, suggesting a thermodynamic preference for its formation during oximation. asianpubs.org
Optimization of Reaction Conditions for Stereoselective (Z)-Oxime Formation
The stereochemical outcome of the oximation reaction is highly dependent on the chosen reaction conditions. While many synthetic methods yield mixtures of (E) and (Z)-isomers, specific protocols have been developed to favor the formation of the (Z)-isomer. nih.gov For instance, the reaction of p-bromoacetophenone with hydroxylamine hydrochloride in the presence of a base like potassium carbonate in a suitable solvent is a common approach. researchgate.net The choice of solvent and base can significantly influence the isomer ratio.
A study on the oximation of various aldehydes and ketones demonstrated that using hydroxylamine hydrochloride with potassium carbonate in methanol (B129727) can be an efficient method. researchgate.net This system is thought to generate potassium methoxide (B1231860) in situ, which then liberates the free hydroxylamine from its salt. researchgate.net While this particular study did not specifically report the Z/E ratio for p-bromoacetophenone oxime, it highlights a general strategy for efficient oximation. researchgate.net
Furthermore, visible-light-mediated energy transfer catalysis has emerged as a modern technique for the E to Z photoisomerization of oximes, providing access to the less stable Z-isomer which is often difficult to obtain through traditional methods. nih.gov
Table 1: Reaction Conditions for Oximation
| Starting Material | Reagents | Solvent | Outcome |
|---|---|---|---|
| p-Bromoacetophenone | Hydroxylamine | Appropriate Solvent | (Z)-p-Bromoacetophenone oxime ontosight.ai |
| Aldehydes and Ketones | NH₂OH·HCl, K₂CO₃ | Methanol | Corresponding oximes researchgate.net |
| (E)-Aryl oximes | Visible Light Photocatalyst | Not Specified | (Z)-Aryl oximes nih.gov |
Catalytic and Solvent Effects on Z/E Selectivity in Oximation Reactions
The selection of catalysts and solvents plays a pivotal role in directing the stereoselectivity of the oximation reaction. Various catalysts, including acids, bases, and metal salts, have been explored to enhance reaction rates and influence the Z/E isomer ratio. researchgate.net For example, catalysts like CuSO₄ and K₂CO₃ have been used to promote stereoselectivity in solvent-free oximation reactions, although this may not be ideal for large-scale synthesis. researchgate.net
The solvent can affect the reaction equilibrium and the relative stability of the transition states leading to the (Z) and (E) isomers. While methanol is a common solvent for oximation reactions, other solvents have also been investigated. researchgate.net Theoretical studies on α-haloacetophenones suggest that the inherent stability of the (Z)-isomer is a major driving force for its preferential formation. asianpubs.org This intrinsic preference can be further modulated by external factors like the solvent environment.
Scalability Considerations for (Z)-p-Bromoacetophenone Oxime Synthesis
For the large-scale production of (Z)-p-bromoacetophenone oxime, several factors must be considered. While solvent-free methods catalyzed by agents like CuSO₄/K₂CO₃ can offer high selectivity, they may present challenges in industrial settings due to handling and heat transfer issues. researchgate.net Therefore, developing a convenient and efficient solution-phase method is often preferred for scalability. researchgate.net
The synthesis of the precursor, p-bromoacetophenone, can be achieved in good yields (69-79%) through the Friedel-Crafts acylation of bromobenzene using acetic anhydride and aluminum chloride in carbon disulfide. orgsyn.org An efficient and scalable synthesis of the oxime would then involve a robust oximation procedure that consistently provides a high yield and selectivity for the (Z)-isomer. The use of readily available and inexpensive reagents like hydroxylamine hydrochloride and potassium carbonate in a common solvent like methanol presents a practical approach for large-scale synthesis. researchgate.net
Preparation of Related alpha-Bromoacetophenone Oxime Ethers
The synthesis of α-bromoacetophenone oxime ethers, which are structurally related to p-bromoacetophenone oxime, involves the reaction of acetophenone oxime ethers with a brominating agent. google.com This process is carried out in the absence of light at temperatures ranging from 20 to 100°C. google.com For instance, α-4-dibromoacetophenone oxime-O-benzyl ether can be prepared by reacting 4-bromoacetophenone oxime-O-benzyl ether with bromine in dichloromethane (B109758) at 40°C. google.com This method is reported to be simpler, more economical, and provides better yields and purity, making it suitable for industrial-scale production. google.com
Another approach involves the synthesis of α-bromoacetophenone derivatives using pyridine (B92270) hydrobromide perbromide as the brominating agent in acetic acid. nih.gov This method has been optimized by studying the effects of reaction time, temperature, and reagent dosage. nih.gov For example, 4-chloro-α-bromo-acetophenone was synthesized at 90°C with a substrate to brominating agent molar ratio of 1.0:1.1, achieving the highest yield after 3 hours. nih.gov
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereoisomer Distinction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the differentiation of (Z) and (E) isomers of oximes. The chemical shifts of both proton (¹H) and carbon-13 (¹³C) nuclei are highly sensitive to the anisotropic effects and steric environment imposed by the hydroxyl group's orientation relative to the substituents on the imine carbon.
Proton NMR (¹H NMR) Analysis for Configurational Assignment
In the ¹H NMR spectrum of p-bromoacetophenone oxime, the chemical shifts of the aromatic protons and the methyl group are diagnostic for assigning the stereochemistry. For the (Z)-isomer, where the hydroxyl group and the p-bromophenyl group are on the same side of the C=N double bond, specific shielding and deshielding effects are observed. ontosight.ai
The ¹H NMR spectrum of (Z)-p-bromoacetophenone oxime typically shows a singlet for the methyl protons and a complex multiplet for the aromatic protons. rsc.org A broad singlet corresponding to the hydroxyl proton (N-OH) is also a key feature. rsc.orgamazonaws.com In one study, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) showed the methyl protons as a singlet at 2.25 ppm, the aromatic protons as a multiplet between 7.40-7.60 ppm, and a broad singlet for the hydroxyl proton at 9.50 ppm. rsc.org Another analysis in deuterated dimethyl sulfoxide (B87167) (d₆-DMSO) reported the methyl singlet at 2.14 ppm, the aromatic multiplet at 7.54-7.61 ppm, and the hydroxyl proton at 11.32 ppm. amazonaws.com The precise chemical shifts can be influenced by the solvent and concentration.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for (Z)-p-Bromoacetophenone Oxime in Different Solvents
| Proton | Chemical Shift (CDCl₃) rsc.org | Chemical Shift (d₆-DMSO) amazonaws.com |
|---|---|---|
| -CH₃ (singlet) | 2.25 | 2.14 |
| Aromatic-H (multiplet) | 7.40-7.60 | 7.54-7.61 |
| -OH (broad singlet) | 9.50 | 11.32 |
Carbon-13 NMR (¹³C NMR) Chemical Shift Correlations for Z-Isomers
The ¹³C NMR spectrum provides complementary and definitive evidence for the (Z)-configuration. The chemical shifts of the imine carbon (C=N) and the methyl carbon are particularly informative. In acetophenone oxime derivatives, the chemical shift of the methyl carbon is consistently different between the (E) and (Z) isomers. For (Z)-isomers, the methyl carbon signal typically appears at a lower field (more deshielded) compared to the corresponding (E)-isomer.
For (Z)-p-bromoacetophenone oxime in CDCl₃, the imine carbon resonates around 155.4 ppm, while the methyl carbon appears at approximately 12.1 ppm. rsc.org The aromatic carbons show signals in the expected region, with the carbon bearing the bromine atom (C-Br) appearing around 123.7 ppm and the other aromatic carbons resonating between 127.7 and 135.6 ppm. rsc.org The distinct chemical shifts, especially for the imine and methyl carbons, serve as a reliable fingerprint for the (Z)-isomer. oregonstate.eduorganicchemistrydata.org
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for (Z)-p-Bromoacetophenone Oxime in CDCl₃ rsc.org
| Carbon | Chemical Shift (ppm) |
|---|---|
| C=N | 155.4 |
| -CH₃ | 12.1 |
| Aromatic C-Br | 123.7 |
| Aromatic C-H | 127.7, 131.8 |
| Aromatic Quaternary C | 135.6 |
Fourier Transform Infrared (FT-IR) Spectroscopy in Oxime Functional Group Characterization
FT-IR spectroscopy is a powerful tool for identifying the key functional groups present in (Z)-p-bromoacetophenone oxime. The spectrum is characterized by specific absorption bands that confirm the presence of the oxime moiety. ontosight.aichegg.com
The most prominent and diagnostic bands include:
O-H Stretching: A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the hydroxyl group (O-H) involved in hydrogen bonding. In a reported spectrum, this peak appears around 3285 cm⁻¹. rsc.org
C=N Stretching: The carbon-nitrogen double bond (C=N) of the oxime group gives rise to a medium to strong absorption band typically found between 1640 and 1690 cm⁻¹. instanano.com For (Z)-p-bromoacetophenone oxime, this peak has been observed at approximately 1605 cm⁻¹. rsc.org
N-O Stretching: A weaker absorption band corresponding to the nitrogen-oxygen single bond (N-O) stretch is usually observed in the 900-960 cm⁻¹ range.
Aromatic C-H and C=C Stretching: The p-substituted aromatic ring is evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1485-1600 cm⁻¹ region. rsc.org
Table 3: Characteristic FT-IR Absorption Bands for (Z)-p-Bromoacetophenone Oxime (KBr Pellet) rsc.org
| Functional Group | Vibrational Mode | Absorption Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H | Stretching (H-bonded) | 3285 | Broad |
| Aromatic C-H | Stretching | 3097 | Medium |
| Aliphatic C-H | Stretching | 2925 | Medium |
| C=N (Oxime) | Stretching | 1605 | Medium |
| Aromatic C=C | Stretching | 1485 | Strong |
| N-O | Stretching | 928 | Medium |
| p-Substituted Ring | Out-of-plane Bending | 825 | Strong |
X-ray Crystallography for Solid-State Conformational and Stereochemical Analysis
Single-crystal X-ray diffraction provides the most definitive and detailed structural information for (Z)-p-bromoacetophenone oxime in the solid state. This technique allows for precise measurement of bond lengths, bond angles, and torsional angles, confirming the (Z)-stereochemistry and revealing the molecule's three-dimensional arrangement and intermolecular interactions within the crystal lattice. amazonaws.com
The crystal structure unambiguously shows the hydroxyl group and the p-bromophenyl group positioned on the same side of the C=N double bond, which is the defining feature of the (Z)-isomer. ontosight.ai
Intermolecular Interactions and Packing Motifs in Crystalline Oximes
In the crystalline state, molecules of p-bromoacetophenone oxime are organized into specific packing motifs driven by various non-covalent interactions. Beyond hydrogen bonding, these interactions can include π-π stacking between the aromatic rings of adjacent molecules and other weaker van der Waals forces. The arrangement of molecules in the crystal lattice is a result of a balance between these attractive forces, leading to a thermodynamically stable, ordered structure. The specific packing can influence the physical properties of the crystal, such as its melting point and solubility.
Hydrogen-Bonding Networks in (Z)-Oxime Structures
A dominant feature in the crystal structure of (Z)-p-bromoacetophenone oxime is the presence of extensive hydrogen-bonding networks. amazonaws.com The hydroxyl group (-OH) of the oxime acts as a hydrogen-bond donor, while the nitrogen atom of the oxime group in a neighboring molecule serves as a hydrogen-bond acceptor.
This interaction typically results in the formation of centrosymmetric dimers or infinite chains. amazonaws.com For instance, two molecules can form a dimer through a pair of O-H···N hydrogen bonds. These hydrogen-bonded aggregates are then further organized in the crystal lattice. researchgate.net The geometry of this hydrogen bond (the O···N distance and the O-H···N angle) is a critical parameter in describing the strength and nature of the interaction. This network of hydrogen bonds is a key factor in stabilizing the crystal structure.
Theoretical and Computational Investigations of Z P Bromoacetophenone Oxime Isomers
Computational chemistry serves as a powerful tool for investigating the properties of molecules at an atomic level. For isomers like (Z)- and (E)-p-Bromoacetophenone oxime, theoretical and computational studies provide deep insights into their structure, stability, and reactivity. These methods allow for the detailed examination of properties that can be challenging to measure experimentally.
Chemical Reactivity and Mechanistic Pathways of Z P Bromoacetophenone Oxime
Deoximation Reactions and Subsequent Transformations
Deoximation serves as a critical transformation, regenerating the parent carbonyl group from the oxime. This process allows for the protection of the ketone functionality and its subsequent release under specific conditions.
Oxidative deoximation offers an effective method for the conversion of oximes back to their corresponding ketones. Research has focused on developing environmentally friendly methods that avoid harsh or toxic reagents. One such approach involves the use of N-bromophthalimide under mild conditions, which proceeds through the initial coordination of the oxidizing agent to the oxime nitrogen, followed by nucleophilic attack by water.
An interesting application of deoximation is the in situ functionalization of p-bromoacetophenone oxime to yield dibromoacetophenones. This transformation can be achieved using hydrogen peroxide in the presence of hydrobromic acid, allowing for selective bromination under optimized conditions.
Nucleophilic Substitution Reactions Involving the Bromine Substituent
The bromine atom at the para-position of the phenyl ring is susceptible to nucleophilic substitution reactions. This reactivity is influenced by the electron-withdrawing nature of the oxime group, which can activate the aromatic ring towards nucleophilic attack. This characteristic allows for the introduction of various functional groups at this position, further diversifying the synthetic utility of the parent molecule.
Cyclization Reactions and Heterocycle Synthesis from (Z)-p-Bromoacetophenone Oxime Derivatives
(Z)-p-bromoacetophenone oxime is a valuable precursor for the synthesis of various heterocyclic compounds. The oxime functionality can participate in a range of cyclization reactions, leading to the formation of important ring systems. For instance, it can undergo copper-catalyzed cyclization to form 3-methyl-1,2-benzisoxazoles.
Furthermore, derivatives of (Z)-p-bromoacetophenone oxime are utilized in the synthesis of other heterocycles. For example, treatment of olefinic oxime derivatives with a palladium catalyst can yield nitrogen-containing heterocycles like pyrroles and pyridines. semanticscholar.org These reactions often proceed through the formation of an alkylideneaminopalladium(II) intermediate followed by intramolecular amination. semanticscholar.org
Rearrangement Pathways: Beckmann Rearrangement
The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide. masterorganicchemistry.comwikipedia.org This reaction is typically catalyzed by acid and involves the migration of the group anti-periplanar to the hydroxyl group on the oxime nitrogen. wikipedia.org The (Z)-isomer of p-bromoacetophenone oxime can undergo this rearrangement to yield the corresponding N-aryl amide. The reaction proceeds by protonation of the oxime hydroxyl group, making it a good leaving group (water), followed by the migration of the aryl group to the electron-deficient nitrogen atom. masterorganicchemistry.com
The conditions for the Beckmann rearrangement can be varied, with reagents such as tosyl chloride, thionyl chloride, and phosphorus pentachloride also being effective in promoting the transformation. wikipedia.org The stereospecificity of the rearrangement is a key feature, with the migrating group being anti to the leaving group. wikipedia.org
Table 1: Reagents for Beckmann Rearrangement
| Reagent | Conditions | Reference |
|---|---|---|
| Sulfuric Acid | Acid-catalyzed | wikipedia.org |
| Tosyl Chloride | Promotes rearrangement | wikipedia.org |
| Thionyl Chloride | Promotes rearrangement | wikipedia.org |
| Phosphorus Pentachloride | Promotes rearrangement | wikipedia.org |
| Cyanuric Chloride/Zinc Chloride | Catalytic | wikipedia.org |
Directed C-H Bond Functionalization via Oxime Assistance
The oxime group can act as a directing group in C-H bond functionalization reactions, enabling the selective activation and modification of otherwise unreactive C-H bonds. nih.govnih.gov This strategy has emerged as a powerful tool in organic synthesis for the construction of complex molecules from simple precursors.
In the context of (Z)-p-bromoacetophenone oxime, the oxime functionality can direct the functionalization of the ortho C-H bonds of the phenyl ring. nih.gov This is often achieved using transition metal catalysts, such as palladium, which can coordinate to the oxime nitrogen and facilitate the activation of a nearby C-H bond. nih.gov For example, O-acetyl oximes have been shown to be effective directing groups for Pd-catalyzed C-H acetoxylation, iodination, and chlorination. nih.gov
Table 2: C-H Functionalization Reactions Directed by Oximes
| Reaction Type | Catalyst | Directing Group | Reference |
|---|---|---|---|
| Acetoxylation | Palladium | O-Acetyl Oxime | nih.gov |
| Iodination | Palladium | O-Acetyl Oxime | nih.gov |
| Chlorination | Palladium | O-Acetyl Oxime | nih.gov |
| Arylation | Rhodium(III) | Oxime | researchgate.net |
Coupling with Arylacetic Acids and Elemental Sulfur
A notable reaction involving acetophenone (B1666503) oxime derivatives, such as the acetate of p-bromoacetophenone oxime, is their coupling with arylacetic acids and elemental sulfur to synthesize fused thieno[3,2-d]thiazoles. nih.govrsc.org This transformation represents a metal-free method for constructing complex polyheterocyclic structures from simple starting materials. nih.govrsc.org The reaction is typically carried out in the presence of a base, such as lithium carbonate (Li2CO3), in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures (e.g., 120 °C). nih.govrsc.org
The methodology is compatible with a range of functional groups on both the acetophenone oxime and the arylacetic acid, including bromo, chloro, fluoro, and trifluoromethyl groups. nih.govrsc.org High yields and excellent regioselectivity are generally observed. nih.gov For instance, the reaction of 4-Bromoacetophenone oxime acetate with phenylacetic acid and elemental sulfur under these conditions yields the corresponding 5-bromo-2-phenylbenzo nih.govorganic-chemistry.orgthieno[3,2-d]thiazole in a high yield of 82%. nih.gov
The scope of the reaction has been investigated with various substituted arylacetic acids, demonstrating that both electron-rich and electron-poor substrates are effective. nih.gov The table below summarizes the results for the coupling of various ketoxime acetates with phenylacetic acid.
Table 1: Synthesis of 2-phenylbenzo nih.govorganic-chemistry.orgthieno[3,2-d]thiazole Derivatives
| Entry | Ketoxime Acetate Substituent (R) | Product | Yield (%) |
|---|---|---|---|
| 1 | H | 2-Phenylbenzo nih.govorganic-chemistry.orgthieno[3,2-d]thiazole | 90 |
| 2 | 4-Me | 5-Methyl-2-phenylbenzo nih.govorganic-chemistry.orgthieno[3,2-d]thiazole | 85 |
| 3 | 4-tBu | 5-(tert-Butyl)-2-phenylbenzo nih.govorganic-chemistry.orgthieno[3,2-d]thiazole | 80 |
| 4 | 4-F | 5-Fluoro-2-phenylbenzo nih.govorganic-chemistry.orgthieno[3,2-d]thiazole | 88 |
| 5 | 4-Cl | 5-Chloro-2-phenylbenzo nih.govorganic-chemistry.orgthieno[3,2-d]thiazole | 85 |
| 6 | 4-Br | 5-Bromo-2-phenylbenzo nih.govorganic-chemistry.orgthieno[3,2-d]thiazole | 82 |
| 7 | 4-CF3 | 2-Phenyl-5-(trifluoromethyl)benzo nih.govorganic-chemistry.orgthieno[3,2-d]thiazole | 75 |
| 8 | 3-Me | 6-Methyl-2-phenylbenzo nih.govorganic-chemistry.orgthieno[3,2-d]thiazole | 83 |
Reaction Conditions: Ketoxime acetates (0.3 mmol), phenylacetic acid (0.2 mmol), sulfur (0.6 mmol), Li2CO3 (0.3 mmol), DMSO (1 mL), 120 °C, 3–12 h. nih.gov
Proposed Mechanistic Rationales for C-H Activation
The mechanism for the formation of fused thieno[3,2-d]thiazoles from acetophenone oximes, arylacetic acids, and sulfur is believed to involve the functionalization of C-H bonds α to the ketone in the oxime. nih.govrsc.org Although the reaction is metal-free, it achieves a selective C-H activation, which is a significant area of research in organic synthesis. nih.gov
A plausible mechanism begins with the reaction between the arylacetic acid and elemental sulfur, promoted by the base and heat, to form intermediate species. rsc.org The acetophenone oxime acetate then enters the catalytic cycle. Control experiments suggest that the reaction may proceed through a 3-aminobenzothiophene intermediate. nih.gov The reaction of this intermediate, 3-aminobenzothiophene hydrochloride, under the standard conditions afforded a quantitative yield of the final thienothiazole product. nih.gov
The proposed pathway involves several steps:
Initial formation of a reactive sulfur species.
Reaction with the arylacetic acid.
Coupling with the acetophenone oxime acetate, involving the activation of the α-C-H bond.
A series of cyclizations and cleavages of S-S bonds, followed by a final oxidation step, potentially facilitated by DMSO, to yield the aromatic thieno[3,2-d]thiazole product. rsc.org
This pathway highlights the utility of the oxime group in facilitating the activation of proximal C-H bonds, a strategy more commonly associated with transition metal catalysis. rsc.org
Radical Processes in Reactions Involving (Z)-p-Bromoacetophenone Oxime
(Z)-p-Bromoacetophenone oxime and its derivatives can participate in reactions involving radical intermediates. The N-O bond in the oxime functionality is relatively weak and can be cleaved under thermal or photochemical conditions to generate iminyl radicals. smolecule.com These highly reactive species can undergo a variety of transformations, including intramolecular cyclizations. smolecule.com
For example, iminyl radicals generated from oxime precursors can undergo tandem cyclizations onto aromatic systems to form polycyclic nitrogen heterocycles. smolecule.com These types of radical-based cyclizations are a powerful tool in synthetic chemistry for building complex molecular architectures.
Furthermore, oxime radicals are structurally distinct from other N-oxyl radicals, as the N–O• fragment is attached to the organic structure via a double bond. researchgate.net A transition-metal-free method for generating radical intermediates from oximes involves the use of perfluorobutyl iodide as an electron acceptor, which can trigger cross-dehydrogenative C-O coupling reactions. researchgate.net
In a different context, radical-promoted strategies have been employed for the synthesis of 2,5-diaryl 1,3,4-oxadiazoles. organic-chemistry.org One such method involves the N-acylation of aryl tetrazoles with aldehydes, promoted by a radical initiator like di-tert-butyl peroxide (DTBP). organic-chemistry.org This process proceeds via an acyl radical intermediate. While this example does not directly start from an oxime, it illustrates the broader utility of radical processes in synthesizing heterocyclic compounds where oximes are often key precursors or intermediates in alternative synthetic routes. organic-chemistry.orgmdpi.com
Advanced Applications in Synthetic Organic Chemistry
(Z)-p-Bromoacetophenone Oxime as a Versatile Synthetic Precursor
(Z)-p-Bromoacetophenone oxime is a versatile precursor in the synthesis of a variety of organic compounds, particularly heterocyclic structures. nih.govwikipedia.org The oxime group (C=N-OH) and the bromine-substituted phenyl ring are both reactive sites that can be targeted in chemical transformations. nih.gov
The synthesis of the precursor itself is typically straightforward, involving the reaction of p-bromoacetophenone with hydroxylamine (B1172632). nih.govwikipedia.org Once formed, it serves as a valuable starting material. For instance, it can undergo copper-catalyzed intramolecular cyclization reactions to yield 3-methyl-1,2-benzisoxazoles, demonstrating its utility in constructing complex heterocyclic frameworks. wikipedia.org Furthermore, the molecule can be subjected to selective bromination using hydrogen peroxide and hydrobromic acid to produce dibromoacetophenones. wikipedia.org
Recent research has also highlighted the role of acetophenone (B1666503) ketoximes in multicomponent reactions. In one example, acetophenone ketoximes react with arylacetic acids and elemental sulfur in the presence of a lithium carbonate base to synthesize fused thieno[3,2-d]thiazoles. organic-chemistry.org This reaction is compatible with a bromo substituent on the phenyl ring, showcasing a pathway to polyheterocyclic structures from simple starting materials. organic-chemistry.org
Utilization as a Protecting Group in Complex Organic Synthesis
In the realm of complex organic synthesis, the protection and deprotection of functional groups is a critical strategy. The oxime functional group in (Z)-p-bromoacetophenone oxime serves as a protecting group for the ketone functionality of the parent p-bromoacetophenone. wikipedia.orgyoutube.com
Oximes are generally formed by the reaction of a ketone or aldehyde with hydroxylamine. wikipedia.orggoogle.com This conversion effectively masks the reactivity of the carbonyl group, allowing chemical transformations to be carried out on other parts of the molecule—such as the bromo-substituted aryl ring—without interference from the ketone. The (Z)-configuration specifies the particular geometric arrangement of the hydroxyl group relative to the bromophenyl group around the C=N double bond. nih.gov
Once the desired synthetic steps are completed, the oxime can be removed to regenerate the original ketone. This deprotection is typically achieved through hydrolysis by heating in the presence of an inorganic acid. wikipedia.org A variety of modern reagents can also accomplish this transformation under mild conditions. For example, the use of 2-iodylbenzoic acid in water with β-cyclodextrin, or cupric chloride (CuCl₂ • 2H₂O) in aqueous acetonitrile, can efficiently cleave the oxime to restore the ketone. youtube.com This reversible transformation makes the oxime an effective and reliable protecting group for ketones in multistep synthetic sequences.
Catalytic Roles of (Z)-p-Bromoacetophenone Oxime-Derived Complexes
Beyond its role as a precursor, the oxime moiety can act as a ligand, coordinating with transition metals to form catalytically active complexes. These complexes, particularly those involving palladium, have demonstrated significant efficacy in facilitating carbon-carbon bond formation, a cornerstone of modern organic chemistry.
Palladium complexes derived from oxime ligands are instrumental in catalyzing a range of cross-coupling reactions. The nitrogen atom of the oxime can chelate to the palladium center, creating stable and efficient catalysts for reactions that form new C-C bonds, often with high selectivity and yield. umich.edu
The Heck-Mizoroki reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a powerful tool for creating substituted alkenes. Oxime-derived palladium complexes, sometimes referred to as azapalladacycles, are known to be effective catalysts for this transformation. umich.edu While p-bromoacetophenone itself is a common substrate for the Heck reaction, oxime ligands, in general, are used to facilitate the catalytic cycle. youtube.comgoogle.com The reaction typically involves a palladium(0)/palladium(II) catalytic cycle to couple aryl halides with olefins. The use of oxime-based ligands can enhance catalyst stability and activity in these processes.
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is one of the most widely used methods for synthesizing biaryl compounds. Palladium(II) complexes featuring oxime-based ligands have been shown to be highly effective catalysts for this reaction, particularly in environmentally benign solvents like water. google.com
In these catalytic systems, p-bromoacetophenone is often used as a model aryl bromide substrate to test the efficacy of new catalysts. Studies have shown that palladium(II)-complexes of benzimidazole-oximes can effectively catalyze the coupling of various aryl bromides, including p-bromoacetophenone, with arylboronic acids. The conditions for these reactions can be optimized by varying the base, solvent, and catalyst loading to achieve high yields of the desired biaryl product. For instance, a magnetically supported palladium(II)-N₂O₂ catalyst showed excellent performance in the Suzuki-Miyaura coupling of 4-bromoacetophenone and phenylboronic acid.
| Reactants | Catalyst System | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Bromoacetophenone, Phenylboronic acid | Magnetic supported Pd(II)-N₂O₂ (0.25 mmol%) | Na₂CO₃ | Not Specified | 140 °C | Outstanding Conversion | |
| 4-Bromoacetophenone, Phenylboronic acid | Benzimidazole-oxime-based Pd(II)-complex | KOH | Water | 100 °C | Good to Excellent | |
| 4-Bromoacetophenone, Phenylboronic acid | PdNPs (Palladium Nanoparticles) | Sodium Carbonate | Not Specified | Not Specified | High Yield |
There is currently insufficient information in the provided search results to detail the specific role of (Z)-p-bromoacetophenone oxime or its derived complexes in Hiyama arylation reactions.
Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions
Derivatization for the Synthesis of Novel Organic Compounds
The hydroxyl group of the oxime moiety in (Z)-p-bromoacetophenone oxime is a key site for derivatization, allowing for the synthesis of a wide array of novel organic compounds through reactions such as alkylation and phosphorylation.
Alkylation:
The O-alkylation of (Z)-p-bromoacetophenone oxime leads to the formation of oxime ethers, a class of compounds with significant applications in medicinal and materials chemistry. Various methods have been developed for the efficient O-alkylation of ketoximes.
One effective one-pot method involves the reaction of an alcohol with the oxime in the presence of triphenylphosphine (B44618) and carbon tetrachloride. organic-chemistry.org This reaction proceeds smoothly for a range of primary and secondary alcohols in refluxing acetonitrile, offering a regioselective route to the corresponding O-alkyl ethers. organic-chemistry.org Another green chemistry approach utilizes a heteropolyacid catalyst for the O-alkylation of oximes with alcohols in dimethyl carbonate, a green solvent. rsc.org This system is notable for its broad substrate scope, accommodating benzyl, aliphatic, and allylic alcohols, and proceeds via a carbocation mechanism. rsc.org
Table 2: Selected Methods for O-Alkylation of Ketoximes
| Method | Alkylating Agent | Reagents/Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| One-Pot Synthesis | Various Alcohols | Ph₃P, CCl₄, DBU, TBAI (cat.) | Acetonitrile | Good | organic-chemistry.org |
| Heteropolyacid Catalysis | Benzyl/Aliphatic Alcohols | H₃PW₁₂O₄₀·xH₂O | Dimethyl Carbonate | Up to 98% | rsc.org |
Phosphorylation:
The phosphorylation of the oxime's hydroxyl group introduces a phosphate (B84403) or phosphonate (B1237965) moiety, creating organophosphorus compounds. While specific studies on the phosphorylation of (Z)-p-bromoacetophenone oxime are not extensively documented, general synthetic pathways for creating phosphorylated oximes are established. These methods are crucial in other fields, such as the development of reactivators for inhibited acetylcholinesterase.
The synthesis of O-phosphorylated oximes can be achieved by reacting the oxime with a suitable phosphorylating agent, such as a phosphoryl chloride, in the presence of a base to neutralize the HCl byproduct. The reactivity of the phosphorylating agent and the stability of the resulting O-phosphoryl oxime are key considerations in this synthesis. These derivatives are of interest for their potential biological activities and as intermediates in further chemical transformations.
Q & A
Q. Q: What methodologies are effective for synthesizing (Z)-p-Bromoacetophenone oxime, and how can reaction conditions be optimized for higher yields?
A:
- Diazonium Salt Reaction : React p-bromoacetophenone with hydroxylamine under acidic conditions (e.g., HCl/EtOH) to form the oxime. For stereoselective (Z)-isomer synthesis, control pH (near neutrality) and temperature (0–25°C) to favor kinetic over thermodynamic products .
- Catalytic Additives : Use transition metals (e.g., Cu(I)) or chiral ligands to enhance stereoselectivity. For example, CuCl in methanol improves Z:E ratios by stabilizing intermediates through coordination .
- Yield Optimization : Adjust stoichiometry (1:1.2 ketone:NHOH·HCl) and monitor reaction progress via TLC. Yields typically range 50–70%, with impurities removed via recrystallization in ethanol/water .
Characterization Techniques
Q. Q: How can researchers distinguish (Z)-p-Bromoacetophenone oxime from its (E)-isomer using spectroscopic methods?
A:
- NMR Analysis :
- H NMR : The oxime proton (N–OH) in the (Z)-isomer appears downfield (δ 10.5–11.5 ppm) due to intramolecular hydrogen bonding with the carbonyl group. The (E)-isomer shows a broader peak (δ 8.5–9.5 ppm) .
- C NMR : The carbonyl carbon (C=O) in the (Z)-isomer is deshielded (δ 195–200 ppm) compared to the (E)-form (δ 190–195 ppm) .
- IR Spectroscopy : A strong ν(N–O) stretch at 950–980 cm and ν(C=N) at 1640–1680 cm confirm oxime formation. The (Z)-isomer may show a sharper C=N peak due to restricted rotation .
- X-ray Crystallography : Resolves stereochemistry unambiguously but requires high-purity crystals .
Stereochemical Control
Q. Q: What strategies ensure selective synthesis of the (Z)-isomer over the (E)-isomer in oxime formation?
A:
- Kinetic Control : Conduct reactions at lower temperatures (0–5°C) to favor the (Z)-isomer, which forms faster due to reduced steric hindrance .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the transition state for (Z)-formation, while protic solvents (e.g., HO/EtOH) may favor (E)-isomers via hydrogen bonding .
- Catalytic Asymmetric Synthesis : Chiral Brønsted acids (e.g., BINOL derivatives) induce enantioselectivity in oxime formation, achieving >90% ee in some cases .
Data Contradictions
Q. Q: How can discrepancies in reported reaction yields or stereoselectivity be resolved?
A:
- Parameter Standardization : Replicate experiments under controlled conditions (e.g., purity of p-bromoacetophenone, exact hydroxylamine concentration). Impurities in starting materials (e.g., residual AlCl from Friedel-Crafts synthesis) can alter outcomes .
- Advanced Analytics : Use HPLC or GC-MS to quantify isomer ratios. For example, a C18 column with isocratic elution (60:40 MeOH:HO) separates (Z) and (E) isomers effectively .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict energy barriers for isomerization, identifying conditions favoring (Z)-stability .
Applications in Organic Synthesis
Q. Q: What advanced applications does (Z)-p-Bromoacetophenone oxime have in heterocycle or natural product synthesis?
A:
- Nitrile Synthesis : React with POCl to form p-bromoacetophenonitrile, a precursor for pharmaceuticals like kinase inhibitors .
- Beckmann Rearrangement : Convert to substituted amides under acidic conditions (HSO, 100°C), useful in polyamide polymer research .
- Metal Complexation : Chelate with Pd(II) or Cu(II) to create catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Safety and Handling
Q. Q: What precautions are critical when handling (Z)-p-Bromoacetophenone oxime in scaled-up reactions?
A:
- PPE Requirements : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .
- First Aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with saline and seek immediate medical attention .
Computational Studies
Q. Q: How can computational tools predict the reactivity or stability of (Z)-p-Bromoacetophenone oxime?
A:
- Molecular Dynamics (MD) : Simulate isomerization pathways using software like GROMACS. Parameters include bond rotation barriers and solvent effects .
- Docking Studies : Predict binding affinity with biological targets (e.g., enzymes) using AutoDock Vina. Focus on the oxime moiety’s hydrogen-bonding capacity .
Isomerization Studies
Q. Q: Under what conditions does (Z)-p-Bromoacetophenone oxime isomerize to the (E)-form?
A:
- Thermal Isomerization : Heating above 80°C in toluene induces isomerization via keto-enol tautomerism. Monitor with in-situ FTIR .
- Photochemical Triggers : UV light (254 nm) catalyzes E/Z interconversion. Use amber glassware to minimize light exposure during storage .
- pH-Dependent Stability : Under basic conditions (pH >10), deprotonation of the oxime accelerates isomerization. Stabilize with buffered solutions (pH 6–7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
